GPR120 Agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known as 4-(4-{2-[phenyl(2-pyridinyl)amino]ethoxy}phenyl)butanoic acid .
- NCG21 is a GPR120 agonist , which means it activates the GPR120 receptor . This receptor is involved in various cellular processes.
NCG21: (Chemical Formula: C23H24N2O3) is a compound with a molecular weight of approximately 376.45 g/mol .
Preparation Methods
- Synthetic routes for NCG21 are not widely documented in the literature. it can be synthesized through organic chemistry methods.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
Chemical Reactions Analysis
- NCG21 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would need to be investigated further.
Scientific Research Applications
- NCG21 has been studied for its effects on extracellular signal-regulated kinase (ERK) activation .
- It potently activates ERK, intracellular calcium responses, and GLP-1 secretion in murine enteroendocrine STC-1 cells expressing GPR120 .
- Its applications extend to fields such as biology, medicine, and industry , although specific details would require further research.
Mechanism of Action
- NCG21’s mechanism of action involves binding to the GPR120 receptor .
- Activation of this receptor triggers downstream signaling pathways, leading to ERK activation and other cellular responses .
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are not readily available in the provided information.
- Further investigation would be necessary to identify related compounds and highlight NCG21’s uniqueness.
Properties
Molecular Formula |
C23H24N2O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI Key |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.